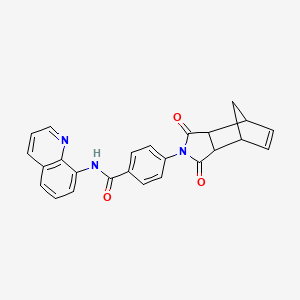

IWR-1-endo

Vue d'ensemble

Description

IWR-1-endo est un inhibiteur de petite molécule qui cible principalement la voie de signalisation Wnt. Ce composé est connu pour sa capacité à stabiliser la protéine AXIN2, qui joue un rôle crucial dans la dégradation de la β-caténine, un composant clé de la voie de signalisation Wnt . En inhibant cette voie, this compound a des implications significatives dans divers processus biologiques et maladies, notamment le cancer et la recherche sur les cellules souches .

Applications De Recherche Scientifique

IWR-1-endo has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

IWR-1-endo, also known as IWR-1, primarily targets the Wnt/β-catenin signaling pathway . The key target within this pathway is Axin2 , a member of the destruction complex . Axin2 plays a crucial role in the regulation of the stability of β-catenin, a protein that is essential for the activation of Wnt target genes .

Mode of Action

This compound acts by stabilizing the Axin-scaffolded destruction complex , which in turn promotes the phosphorylation and degradation of β-catenin . By inhibiting the accumulation of β-catenin, this compound effectively blocks the Wnt/β-catenin signaling pathway . This inhibition is potent, with an IC₅₀ value of 180 nM in L-cells expressing Wnt3A .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell fate determination, cell migration, cell polarity, and organogenesis . By inhibiting this pathway, this compound can influence these processes, leading to various downstream effects.

Pharmacokinetics

This suggests that this compound can cross the blood-brain barrier, which may impact its bioavailability and therapeutic potential .

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by this compound has several molecular and cellular effects. It has been shown to promote the differentiation of cardiomyocytes from human pluripotent stem cells . Additionally, it can induce the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells . In cancer cells, this compound has been found to inhibit cell proliferation and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be extremely unstable in murine plasma . By adjusting the ph to 15, the stability of this compound was significantly improved across several tested conditions such as benchtop, autosampler, freeze–thaw, and long term at −80 °C .

Analyse Biochimique

Biochemical Properties

IWR-1-endo interacts with several key biomolecules in the Wnt/β-catenin pathway. It inhibits Wnt-induced accumulation of β-catenin, a key protein in the Wnt signaling pathway, by stabilizing the destruction complex member AXIN2 . This interaction effectively blocks the Wnt/β-catenin pathway, with an IC50 value of 180 nM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to promote self-renewal and maintain pluripotency of human embryonic stem cells and mouse Epi-stem cells . Additionally, it promotes differentiation of cardiomyocytes from human pluripotent stem cells (PSCs) and induces the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the destruction complex member AXIN2, which leads to the stabilization of this complex . This stabilization prevents the accumulation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit Wnt signaling, which can lead to various effects depending on the dosage . Specific threshold effects or toxic effects at high doses have not been extensively documented.

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway . It interacts with the destruction complex member AXIN2, affecting the metabolic flux of this pathway .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

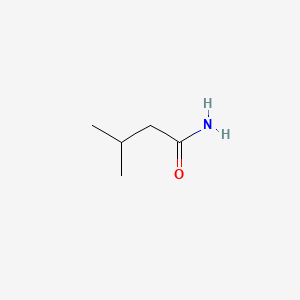

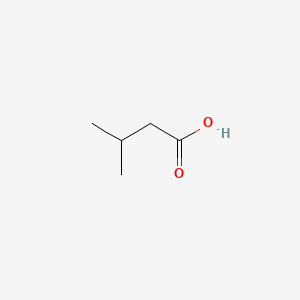

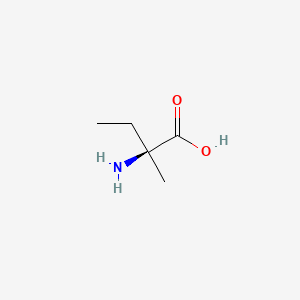

La synthèse d'IWR-1-endo implique plusieurs étapes, commençant généralement par l'acide aspartique et l'anhydride benzoïque comme matières premières. Le processus comprend des réactions d'estérification, de substitution et de réduction pour finalement obtenir le composé cible . La voie de synthèse détaillée est la suivante :

Estérification : L'acide aspartique réagit avec l'anhydride benzoïque pour former un intermédiaire d'ester.

Substitution : L'intermédiaire d'ester subit une réaction de substitution pour introduire les groupes fonctionnels souhaités.

Réduction : La dernière étape implique la réduction de l'intermédiaire pour produire this compound.

Méthodes de Production Industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée .

Analyse Des Réactions Chimiques

Types de Réactions

IWR-1-endo subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Le contraire de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et Conditions Courants

Oxydation : Les réactifs courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants incluent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools .

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie de signalisation Wnt.

Mécanisme d'Action

This compound exerce ses effets en inhibant la voie de signalisation Wnt. Il stabilise la protéine AXIN2, qui fait partie du complexe de destruction responsable de la dégradation de la β-caténine . En empêchant l'accumulation de β-caténine, this compound bloque efficacement la transcription des gènes cibles Wnt, inhibant ainsi la prolifération cellulaire et favorisant la différenciation cellulaire .

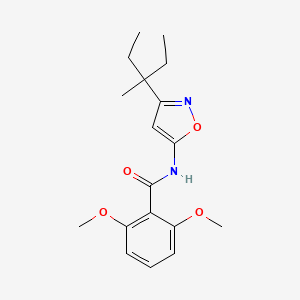

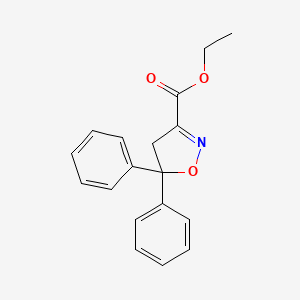

Comparaison Avec Des Composés Similaires

Composés Similaires

XAV939 : Un autre inhibiteur de la voie de signalisation Wnt qui se lie directement aux enzymes tankyrases.

Unicité d'this compound

This compound est unique en sa capacité à stabiliser la protéine AXIN2, qui est un composant essentiel du complexe de destruction de la β-caténine . Ce mécanisme d'action spécifique le distingue des autres inhibiteurs de la voie Wnt comme XAV939, qui ciblent directement les enzymes tankyrases .

Propriétés

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

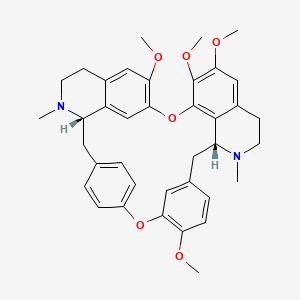

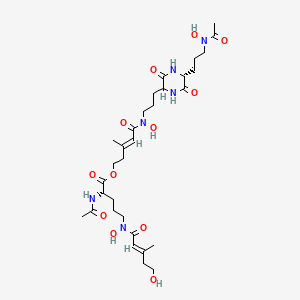

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

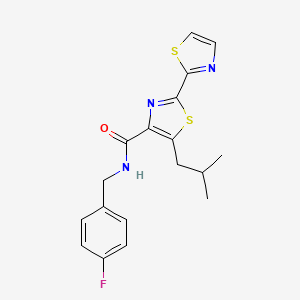

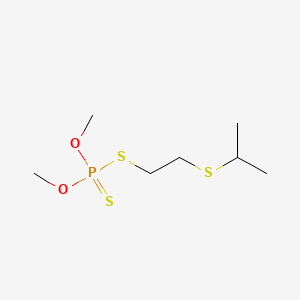

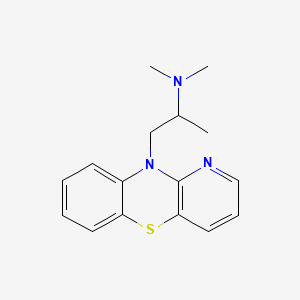

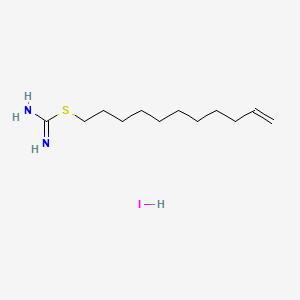

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.